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molecular formula C12H13N B8725615 7-Isopropylquinoline CAS No. 74525-47-6

7-Isopropylquinoline

Cat. No. B8725615
M. Wt: 171.24 g/mol
InChI Key: UUSYINLEWOYLMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09102688B2

Procedure details

In a similar fashion using route 10 general procedure 20, 3-isopropylaniline (1 g, 7.4 mmol), glycerol (2.11 g, 22.9 mmol) and 3-nitro benzenesulfonic acid sodium salt (2.2 g, 9.61 mmol) gave the title compound (1.3 g, 100%) which was used in the next step without purification.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2.11 g
Type
reactant
Reaction Step Two
Name
3-nitro benzenesulfonic acid sodium salt
Quantity
2.2 g
Type
reactant
Reaction Step Three
Yield
100%

Identifiers

REACTION_CXSMILES
[CH:1]([C:4]1[CH:5]=[C:6]([CH:8]=[CH:9][CH:10]=1)[NH2:7])([CH3:3])[CH3:2].O[CH2:12][CH:13]([CH2:15]O)O.[Na+].[N+](C1C=C(S([O-])(=O)=O)C=CC=1)([O-])=O>>[CH:1]([C:4]1[CH:5]=[C:6]2[C:8]([CH:12]=[CH:13][CH:15]=[N:7]2)=[CH:9][CH:10]=1)([CH3:3])[CH3:2] |f:2.3|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
C(C)(C)C=1C=C(N)C=CC1
Step Two
Name
Quantity
2.11 g
Type
reactant
Smiles
OCC(O)CO
Step Three
Name
3-nitro benzenesulfonic acid sodium salt
Quantity
2.2 g
Type
reactant
Smiles
[Na+].[N+](=O)([O-])C=1C=C(C=CC1)S(=O)(=O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)C1=CC=C2C=CC=NC2=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.3 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 102.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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